[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(2-methylphenyl)carbamate
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Overview
Description
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(2-methylphenyl)carbamate: is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of both triazole and carbamate functional groups in its structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
Compounds with similar structures have been found to inhibit mitochondrial respiration .
Biochemical Pathways
It is known that similar compounds can affect a broad range of biochemical pathways due to their ability to bind to multiple receptors .
Pharmacokinetics
Similar compounds have been found to have good translaminar movement through the leaf, resulting in disease control on both leaf surfaces .
Result of Action
Similar compounds have been found to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Similar compounds have been found to be stable in aqueous solution in the dark at ph 4, 5, and 7 (25°c and 50°c) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(2-methylphenyl)carbamate typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often referred to as the “click chemistry” approach.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a 4-chlorophenyl group, typically using a chlorinating agent.
Carbamate formation: The final step involves the reaction of the triazole derivative with an isocyanate or a carbamoyl chloride to form the carbamate ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it into an amine.
Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(2-methylphenyl)carbamate is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
- 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
- 2-(2-Hydroxy-5-methylphenyl)benzotriazole
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
Uniqueness: Compared to similar compounds, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(2-methylphenyl)carbamate stands out due to its unique combination of triazole and carbamate functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[1-(4-chlorophenyl)triazol-4-yl]methyl N-(2-methylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-12-4-2-3-5-16(12)19-17(23)24-11-14-10-22(21-20-14)15-8-6-13(18)7-9-15/h2-10H,11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNBGHLERXPZGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OCC2=CN(N=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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